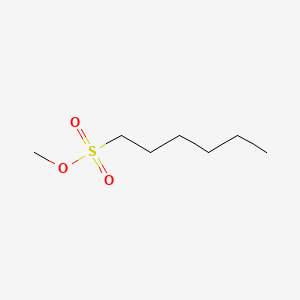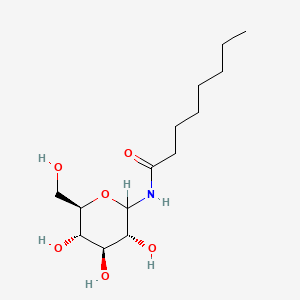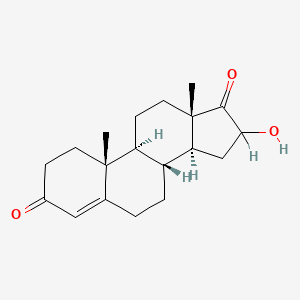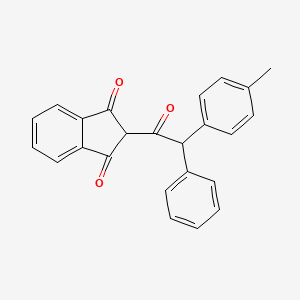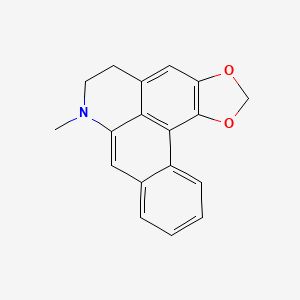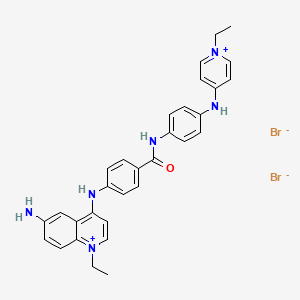
氯化银
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver chloride is an inorganic chemical compound with the chemical formula AgCl. This white crystalline solid is well known for its low solubility in water and its sensitivity to light. Upon illumination or heating, silver chloride converts to silver and chlorine, which is signaled by grey to black or purplish coloration in some samples. Silver chloride occurs naturally as the mineral chlorargyrite .
科学研究应用
Silver chloride has a wide range of applications in various fields:
Chemistry: Used in electrochemistry as a common reference electrode due to its stable electrochemical properties.
Biology and Medicine: Silver chloride is used in wound dressings and medical equipment for its antimicrobial properties. It is also used in the treatment of mercury poisoning.
Industry: Utilized in photographic films and papers due to its photosensitivity.
作用机制
Target of Action
Silver chloride (AgCl) is a white crystalline solid that is well known for its low solubility in water . The primary targets of silver chloride are bacterial cells . Silver ions, released from silver chloride, precipitate with chloride in tissue forming silver chloride . This interaction disrupts the normal function of the bacterial cells .
Mode of Action
Upon illumination or heating, silver chloride converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . The silver ions released from this process have antimicrobial properties . They precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This coagulates cellular protein to form an eschar .
Biochemical Pathways
Silver chloride affects the biochemical pathways of bacterial cells. The silver ions released from silver chloride disrupt cellular signaling functions, acting as powerful cell death inducers . This disruption can lead to the death of the bacterial cells .
Pharmacokinetics
It is known that silver ions, once released from silver chloride, can bind to albumins, macroglobulins, or tissue debris .
Result of Action
The result of silver chloride’s action is the death of bacterial cells. The silver ions released from silver chloride disrupt cellular signaling functions, leading to cell death . This makes silver chloride an effective antimicrobial agent .
Action Environment
The action of silver chloride is influenced by environmental factors such as light and heat . Upon illumination or heating, silver chloride converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . This conversion releases the silver ions that have antimicrobial properties . Therefore, the efficacy of silver chloride as an antimicrobial agent can be influenced by the presence of light and heat .
生化分析
Biochemical Properties
Silver chloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme laccase, which is responsible for the synthesis of silver nanoparticles. The interaction between silver chloride and laccase leads to the formation of silver nanoparticles, which have unique chemical and biological properties . Additionally, silver chloride interacts with proteins and other biomolecules, leading to changes in their structure and function.
Cellular Effects
Silver chloride has been shown to have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, silver chloride nanoparticles have been found to exhibit antibacterial properties, which can inhibit the growth of bacterial cells . This is achieved through the disruption of cell membranes and the generation of reactive oxygen species, leading to cell death.
Molecular Mechanism
The molecular mechanism of silver chloride involves its interaction with biomolecules at the molecular level. Silver chloride can bind to enzymes, leading to their inhibition or activation. For instance, the binding of silver chloride to laccase results in the inactivation of the enzyme, which subsequently leads to the formation of silver nanoparticles . Additionally, silver chloride can induce changes in gene expression, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver chloride can change over time. The stability and degradation of silver chloride are important factors that influence its long-term effects on cellular function. Studies have shown that silver chloride nanoparticles can remain stable for extended periods, maintaining their antibacterial properties . Over time, the degradation of silver chloride can lead to a decrease in its effectiveness.
Dosage Effects in Animal Models
The effects of silver chloride vary with different dosages in animal models. At low doses, silver chloride can exhibit beneficial effects, such as antibacterial activity. At high doses, silver chloride can become toxic and cause adverse effects. Studies have shown that high doses of silver chloride can lead to oxidative stress and damage to cellular components . Therefore, it is important to determine the optimal dosage to achieve the desired effects without causing toxicity.
Metabolic Pathways
Silver chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key pathways involves the reduction of silver ions to form silver nanoparticles. This process is facilitated by enzymes such as laccase, which act as reducing agents . The formation of silver nanoparticles can affect metabolic flux and alter metabolite levels, leading to changes in cellular function.
Transport and Distribution
Silver chloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cell, silver chloride can accumulate in specific compartments, affecting its localization and activity . The distribution of silver chloride within tissues can also influence its overall effectiveness and toxicity.
Subcellular Localization
The subcellular localization of silver chloride plays a crucial role in its activity and function. Silver chloride can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, silver chloride nanoparticles can localize to the cell membrane, where they exert their antibacterial effects . The localization of silver chloride within cells can also affect its interactions with biomolecules and its overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: Silver chloride is easily synthesized by a metathesis reaction. This involves combining an aqueous solution of silver nitrate with a soluble chloride salt, such as sodium chloride or cobalt (II) chloride. The silver chloride that forms will precipitate immediately .
Industrial Production Methods:
Metathesis Reaction: This is the most common method, where silver nitrate reacts with sodium chloride to produce silver chloride and sodium nitrate.
Reaction with Aqua Regia: Silver metal reacts with aqua regia, but the insolubility of silver chloride decelerates the reaction.
Miller Process: Silver metal is reacted with chlorine gas at elevated temperatures to produce silver chloride as a by-product.
Types of Reactions:
- Silver chloride undergoes decomposition in the presence of sunlight to form silver and chlorine. The reaction is as follows:
Decomposition: 2AgCl→2Ag+Cl2
Silver chloride reacts with bases like ammonia to form a complex compound called silver diammonium ion and chloride ion:Reaction with Bases: AgCl+2NH3→[Ag(NH3)2]++Cl−
Common Reagents and Conditions:
Sunlight or Heating: For decomposition reactions.
Ammonia: For forming complex compounds with silver chloride.
Major Products Formed:
Silver and Chlorine: From decomposition.
Silver Diammonium Ion and Chloride Ion: From reaction with ammonia
相似化合物的比较
Silver Bromide (AgBr): Similar in structure and photosensitivity but used more extensively in photographic applications.
Silver Iodide (AgI): Used in cloud seeding and also exhibits photosensitivity.
Silver Fluoride (AgF): Unlike silver chloride, it is more soluble in water and used in different industrial applications.
Uniqueness of Silver Chloride:
Low Solubility: Unlike most chloride salts, silver chloride has very low solubility in water, making it unique.
Photosensitivity: Its ability to darken upon exposure to light is a distinctive property that is exploited in photography
Silver chloride’s unique properties and versatile applications make it a compound of significant interest in both scientific research and industrial applications.
属性
CAS 编号 |
7783-90-6 |
|---|---|
分子式 |
AgCl |
分子量 |
143.32 g/mol |
IUPAC 名称 |
silver;chloride |
InChI |
InChI=1S/Ag.ClH/h;1H/q+1;/p-1 |
InChI 键 |
HKZLPVFGJNLROG-UHFFFAOYSA-M |
SMILES |
Cl[Ag] |
规范 SMILES |
[Cl-].[Ag+] |
| 7783-90-6 | |
物理描述 |
Liquid; WetSolid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
同义词 |
silver chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B1206427.png)
![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)
![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)
![4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1206433.png)
![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)


